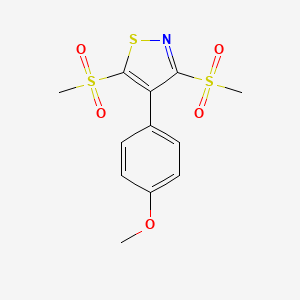
3,5-Di(methanesulfonyl)-4-(4-methoxyphenyl)-1,2-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Di(methanesulfonyl)-4-(4-methoxyphenyl)-1,2-thiazole is a synthetic organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of methanesulfonyl groups at the 3 and 5 positions, and a methoxyphenyl group at the 4 position of the thiazole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Di(methanesulfonyl)-4-(4-methoxyphenyl)-1,2-thiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of Methanesulfonyl Groups: The methanesulfonyl groups can be introduced through sulfonation reactions using methanesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached via a Suzuki coupling reaction, which involves the reaction of a boronic acid derivative of the methoxyphenyl group with a halogenated thiazole intermediate in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
3,5-Di(methanesulfonyl)-4-(4-methoxyphenyl)-1,2-thiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methanesulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of thioether derivatives.
Substitution: Formation of substituted thiazole derivatives.
科学的研究の応用
3,5-Di(methanesulfonyl)-4-(4-methoxyphenyl)-1,2-thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3,5-Di(methanesulfonyl)-4-(4-methoxyphenyl)-1,2-thiazole involves its interaction with specific molecular targets. The methanesulfonyl groups can act as electrophilic centers, facilitating reactions with nucleophilic sites on biological molecules. The methoxyphenyl group can enhance the compound’s binding affinity to certain proteins or enzymes, potentially leading to inhibition or activation of specific pathways.
類似化合物との比較
Similar Compounds
- 3,5-Di(trifluoromethyl)-4-(4-methoxyphenyl)-1,2-thiazole
- 3,5-Di(bromomethyl)-4-(4-methoxyphenyl)-1,2-thiazole
- 3,5-Di(chloromethyl)-4-(4-methoxyphenyl)-1,2-thiazole
Uniqueness
3,5-Di(methanesulfonyl)-4-(4-methoxyphenyl)-1,2-thiazole is unique due to the presence of methanesulfonyl groups, which impart distinct chemical reactivity and biological activity compared to other similar compounds. The methoxyphenyl group also contributes to its unique properties by enhancing its interaction with specific molecular targets.
特性
CAS番号 |
64445-55-2 |
|---|---|
分子式 |
C12H13NO5S3 |
分子量 |
347.4 g/mol |
IUPAC名 |
4-(4-methoxyphenyl)-3,5-bis(methylsulfonyl)-1,2-thiazole |
InChI |
InChI=1S/C12H13NO5S3/c1-18-9-6-4-8(5-7-9)10-11(20(2,14)15)13-19-12(10)21(3,16)17/h4-7H,1-3H3 |
InChIキー |
MYFMNASOXPOQPS-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=C(SN=C2S(=O)(=O)C)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


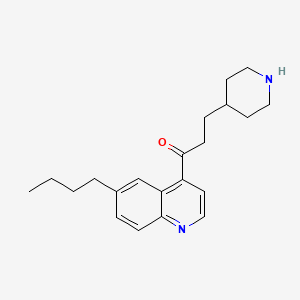
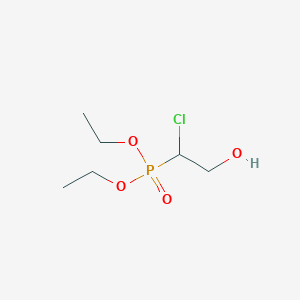
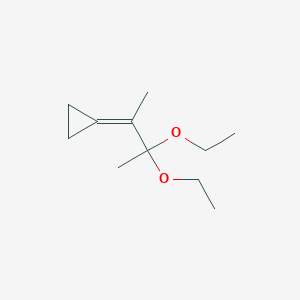
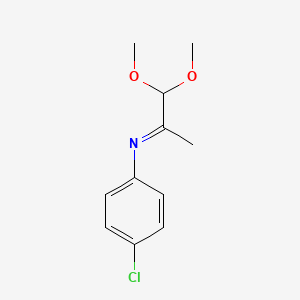
![7-Thiabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14487606.png)

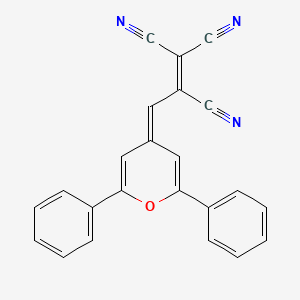
![(1S,7R)-8,8-Diphenylbicyclo[5.1.0]octa-2,4-diene](/img/structure/B14487628.png)
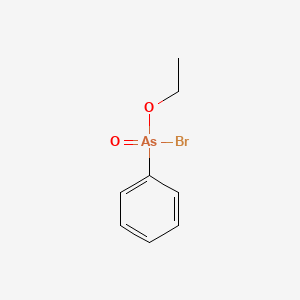

![1,3,5-Tris[3-(piperidin-1-yl)propyl]-1,3,5-triazinane](/img/structure/B14487640.png)
![1-[4-(3,4-Dimethylbenzoyl)piperidin-1-yl]ethan-1-one](/img/structure/B14487642.png)
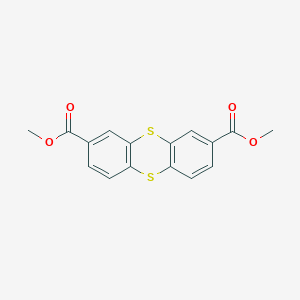
![2,3-Bis[2-(ethenyloxy)ethoxy]propan-1-OL](/img/structure/B14487646.png)
